(2-Ethoxyethyl)[(5-methylfuran-2-yl)methyl]amine

Catalog No.
S13805769
CAS No.
M.F
C10H17NO2
M. Wt
183.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Ethoxyethyl)[(5-methylfuran-2-yl)methyl]amine

Product Name

(2-Ethoxyethyl)[(5-methylfuran-2-yl)methyl]amine

IUPAC Name

2-ethoxy-N-[(5-methylfuran-2-yl)methyl]ethanamine

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

InChI

InChI=1S/C10H17NO2/c1-3-12-7-6-11-8-10-5-4-9(2)13-10/h4-5,11H,3,6-8H2,1-2H3

InChI Key

KYAWUPNAWBIGIA-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC=C(O1)C

The compound "(2-Ethoxyethyl)[(5-methylfuran-2-yl)methyl]amine" appears to be an amine derivative containing both a furan ring and an ethoxyethyl group. Amines are organic compounds containing a nitrogen atom with a lone pair of electrons. They often have characteristic odors and can act as weak bases.

Typical reactions of amines include:

  • Acid-base reactions: Amines can accept protons to form ammonium salts.
  • Nucleophilic substitution: The nitrogen atom can act as a nucleophile in various reactions.
  • Alkylation: Amines can undergo N-alkylation to form secondary or tertiary amines.
  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

General methods for synthesizing amines include:

  • Reduction of nitro compounds or nitriles
  • Reductive amination of aldehydes or ketones
  • Gabriel synthesis using phthalimide
  • Hofmann rearrangement of amides

The specific synthesis route for this compound would depend on its structure and available precursors.

Amines can interact with other molecules through hydrogen bonding, dipole-dipole interactions, and in some cases, coordinate covalent bonding. The furan ring may participate in π-π stacking interactions with aromatic systems.

Similar Compounds

Some structurally related compounds might include:

  • Furfurylamine: A simpler amine containing a furan ring
  • 2-Ethoxyethylamine: Shares the ethoxyethyl group
  • N-methylfurfurylamine: A methylated version of furfurylamine

These compounds would likely share some chemical properties with the target molecule, but each would have its unique characteristics based on its specific structure.

It's important to note that without specific experimental data or literature references for this exact compound, the information provided is based on general principles of organic chemistry and the behavior of similar molecules. For accurate and detailed information about this specific compound, specialized chemical databases or targeted research would be necessary.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

183.125928785 g/mol

Monoisotopic Mass

183.125928785 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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